2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride
Description
Chemical Structure and Properties
2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine dihydrochloride (molecular formula: C₈H₁₂Cl₂N₂O) is a bicyclic heterocyclic compound comprising a pyridine ring fused to a 1,4-oxazepine ring. The oxazepine moiety contains an oxygen atom and a nitrogen atom, while the pyridine ring contributes aromaticity and basicity. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Synthesis and Characterization
Current literature lacks detailed synthetic pathways for this compound. However, its structural analogs (e.g., pyrido-thiazepines) are synthesized via cyclocondensation of substituted pyridines with thioamides or via ring-closing metathesis . The target compound’s predicted collision cross-section (CCS) values in mass spectrometry (e.g., [M+H]+: 174.1 m/z, CCS: 154.4 Ų) suggest a compact conformation, though experimental validation is pending .
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-9-6-8-7(1)5-10-3-4-11-8;;/h1-2,6,10H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFQIEGSWJTQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Functionalization
The synthesis typically begins with a substituted pyridine derivative. For example, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate serves as a starting material in analogous syntheses. Hydrolysis with formic acid yields hydroxyl intermediates, which undergo catalytic hydrogenation to introduce amine functionalities critical for subsequent cyclization.
Oxazepine Ring Formation via Nucleophilic Substitution
Reaction of the amine-functionalized pyridine with α-halo ketones or diols facilitates oxazepine ring closure. In one protocol:
- A chloro-substituted pyridine reacts with ethylene glycol under basic conditions.
- The oxygen nucleophile attacks the pyridine’s electrophilic carbon, forming an ether bond.
- Intramolecular cyclization completes the oxazepine ring.
Representative Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethylene glycol | DMF | 80°C | 72% |
| K₂CO₃ | Reflux | 12 h | — |
Catalytic Hydrogenation and Reduction Steps
Nitro groups in intermediates are reduced to amines using hydrogen gas and palladium catalysts. For instance, catalytic hydrogenation of nitro-pyridine derivatives at 40 psi H₂ and 25°C achieves >90% conversion. This step is critical for generating the primary amine necessary for salt formation.
Salt Formation with Hydrochloric Acid
The free base 2H,3H,4H,5H-pyrido[4,3-f]oxazepine is treated with concentrated HCl to form the dihydrochloride salt. Key parameters include:
- Stoichiometry : 2 equivalents of HCl ensure complete protonation of both nitrogen atoms.
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >98% purity.
Alternative Synthetic Pathways from Patent Literature
A patent (WO2016203401A1) discloses a scalable route using tetrahydro-pyrido-oxazepinyl intermediates:
- Spirocyclization : Reaction of 2,2,8-trimethylpyridine with epichlorohydrin forms a spirocyclic intermediate.
- Ring Expansion : Acid-catalyzed rearrangement yields the tetrahydropyrido-oxazepine core.
- Salt Formation : HCl gas is bubbled through a dichloromethane solution of the free base.
Advantages :
Analytical Characterization and Quality Control
Post-synthesis analysis confirms structure and purity:
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–72% | 95% | Moderate |
| Patent Route | 85% | 99% | High |
The patent route offers superior scalability and purity, likely due to minimized intermediate isolation steps. However, cyclocondensation remains valuable for introducing diverse substitutions.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or oxazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of pyrido[4,3-f][1,4]oxazepine compounds exhibit antidepressant-like effects. These compounds may act on neurotransmitter systems similar to established antidepressants. For instance, studies have demonstrated that modifications in the molecular structure can enhance selectivity and potency for serotonin and norepinephrine transporters, suggesting a pathway for developing new antidepressant therapies.
Neuroprotective Effects
Some studies highlight the neuroprotective properties of pyrido[4,3-f][1,4]oxazepine derivatives against neurodegenerative diseases. For example, these compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.
Analgesic Properties
The analgesic potential of this compound class has been investigated in various preclinical models. The modulation of pain pathways through specific receptor interactions suggests that these compounds could lead to new treatments for chronic pain conditions.
Pharmacology
Receptor Modulation
2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride has been studied for its interaction with various receptors including the GABAergic system. Its structural analogs have shown potential as anxiolytics by enhancing GABA receptor activity without the sedative effects commonly associated with benzodiazepines.
Antitumor Activity
Emerging research indicates that some derivatives may possess antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Further investigations are required to elucidate the mechanisms involved.
Material Science
Polymer Chemistry
The unique structure of pyrido[4,3-f][1,4]oxazepine dihydrochloride lends itself to applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Heteroatom Variations
The compound’s key structural analogs differ in fused-ring positions or heteroatom substitutions. A comparative analysis is summarized below:
Key Observations:
Functional and Commercial Comparisons
- Pyrido[3,2-f][1,4]oxazepine Dihydrochloride: Marketed by CymitQuimica but discontinued due to synthesis challenges or stability issues .
- 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride: A spirocyclic analog with a different core structure (C₈H₁₆Cl₂N₂O), emphasizing the role of ring topology in modulating bioactivity .
Research Findings and Gaps
Pharmacological Potential
While the target compound lacks reported bioactivity data, its structural analogs show promise in CNS and antimicrobial applications. For example:
Analytical Challenges
The absence of experimental CCS or solubility data for the target compound limits its characterization. In contrast, thiazepine derivatives are well-documented with X-ray crystallography and NMR data .
Biological Activity
2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.
Structural Information
- Molecular Formula : C8H10N2O
- SMILES : C1COC2=C(CN1)C=CN=C2
- InChI : InChI=1S/C8H10N2O/c1-2-9-6-8-7(1)5-10-3-4-11-8/h1-2,6,10H,3-5H2
- Molecular Weight : 150.07877 g/mol
2D Structure
The compound features a fused bicyclic structure that incorporates both an oxazepine and a pyridine component, contributing to its unique pharmacological properties.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood regulation and offering antidepressant effects.
- Anticancer Properties : Some derivatives of pyrido[4,3-f][1,4]oxazepine have shown antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this class have demonstrated the ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : There is evidence that certain oxazepine derivatives possess antimicrobial properties, making them candidates for further investigation as potential antibiotics.
Case Study 1: Antidepressant Effects
A study explored the effects of a related pyrido[4,3-f][1,4]oxazepine derivative on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages. These findings suggest a possible mechanism involving serotonin receptor modulation.
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related compounds. In vitro assays demonstrated that these compounds could inhibit cell growth in colorectal cancer cell lines (Colo320), with IC50 values indicating effective concentration ranges for therapeutic application.
Comparative Biological Activity Table
Q & A
Q. Q1. What are the recommended analytical methods for verifying the purity of 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride in synthetic batches?
Methodological Answer: Purity verification should combine HPLC (high-performance liquid chromatography) with UV detection (e.g., 206–220 nm) and 1H NMR analysis. For HPLC, use a C18 column with a gradient elution of acetonitrile/water (0.1% TFA) to resolve impurities. Cross-reference retention times with standards like those in (e.g., Imp. F(EP) hydrochloride) to identify byproducts. NMR analysis (DMSO-d6 or CDCl3) should confirm the absence of solvent residues (e.g., acetone, detected at δ 2.1 ppm in ) and validate structural integrity. Quantify impurities using area normalization or external calibration .
Q. Q2. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
Methodological Answer: Key steps include:
- Temperature control : Maintain reaction temperatures below 80°C to prevent thermal degradation of the oxazepine ring (common in fused heterocycles, as seen in ).
- Catalyst selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates without over-reducing the pyrido-oxazepine core.
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the dihydrochloride salt. Documented protocols for analogous compounds () suggest yields >70% are achievable with rigorous exclusion of moisture .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Discrepancies often arise from batch-to-batch variability in stereochemical purity or residual solvents. To address this:
Re-evaluate purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess. For example, highlights how 0.2% acetone residue in NMR can skew bioassay results.
Standardize assays : Use cell lines with verified receptor expression profiles (e.g., HEK293 for GPCR studies) and include internal controls like paroxetine derivatives ().
Cross-validate data : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish artifacts from true activity .
Q. Q4. How can the stability of this compound under varying storage conditions be systematically studied?
Methodological Answer: Design a stability study with:
- Stress testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months and monitor degradation via LC-MS.
- Light sensitivity : Use a photostability chamber (ICH Q1B) with UV/visible light (320–400 nm) to assess photooxidation.
- Solution stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and track decomposition by UV-Vis spectroscopy (λmax 250–300 nm). Reference for storage protocols (e.g., -20°C, desiccated) to mitigate hydrolysis of the oxazepine ring .
Q. Q5. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT receptors. Template structures from PDB entries (e.g., 6WGT for 5-HT1A) can guide docking.
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the oxazepine NH and receptor residues (e.g., Asp116 in 5-HT2A).
Free energy calculations : Apply MM-PBSA or FEP to quantify ΔGbinding. Cross-reference with experimental IC50 values from to validate predictions .
Key Considerations for Experimental Design
- Stereochemical control : The pyrido-oxazepine scaffold may adopt multiple conformers. Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation conditions) to enforce desired stereochemistry.
- Toxicity screening : Prioritize Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) early in development, as dihydrochloride salts can exhibit off-target ion channel effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
